2-[(Oxan-4-yl)methyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Oxan-4-yl)methyl]-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with an oxane (tetrahydropyran) ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The oxane ring can be introduced through nucleophilic substitution reactions involving tetrahydropyranyl ethers .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-4-yl)methyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-[(Oxan-4-yl)methyl]-1,3-thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Oxan-4-yl)methyl]-1,3-thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also contain a thiazole ring and exhibit similar biological activities.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir contain thiazole rings and are used for their antimicrobial and antiviral properties.
Uniqueness
2-[(Oxan-4-yl)methyl]-1,3-thiazole is unique due to the presence of both the thiazole and oxane rings, which can confer distinct chemical and biological properties. The combination of these two rings can enhance the compound’s stability, reactivity, and potential for interaction with biological targets .
Properties
Molecular Formula |
C9H13NOS |
---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2-(oxan-4-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H13NOS/c1-4-11-5-2-8(1)7-9-10-3-6-12-9/h3,6,8H,1-2,4-5,7H2 |
InChI Key |
INMIXUUZYUKGPX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.